molecular formula C17H19ClN4O2 B2996226 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797082-03-1

2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2996226
CAS No.: 1797082-03-1
M. Wt: 346.82
InChI Key: NOFWJJGULRQVEX-UHFFFAOYSA-N
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Description

2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a chemical compound belonging to the class of benzamide derivatives It features a benzamide core structure substituted with a chloro group and a morpholinopyrimidinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidinylmethyl moiety This can be achieved through the reaction of morpholine with appropriate pyrimidine derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloro or amide positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: A range of derivatives with different substituents at the chloro or amide positions.

Scientific Research Applications

2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antitumor properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its applications extend to the pharmaceutical and agrochemical industries, where it can be used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Comparison with Similar Compounds

  • N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: A dual Src/Abl kinase inhibitor with potent antitumor activity.

  • 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: An anti-inflammatory agent.

  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Another anti-inflammatory agent.

Uniqueness: 2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide stands out due to its unique structural features and potential applications. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-13(21-17(20-12)22-6-8-24-9-7-22)11-19-16(23)14-4-2-3-5-15(14)18/h2-5,10H,6-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWJJGULRQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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